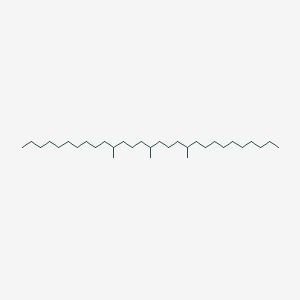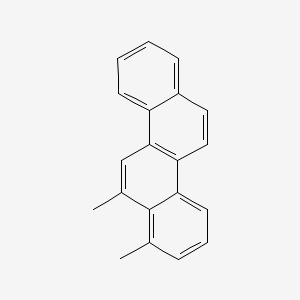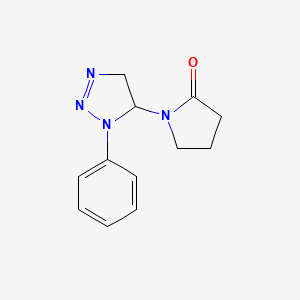
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- is a compound that belongs to the class of heterocyclic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an acyl chloride to form the triazole ring, followed by cyclization with a lactam precursor to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .
Scientific Research Applications
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzymes, modulating their activity. The pyrrolidinone ring may interact with biological membranes or proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinone ring but lacking the triazole ring.
1,2,3-Triazole Derivatives: Compounds with a triazole ring but different substituents on the ring.
Phenylhydrazine Derivatives: Compounds with a phenylhydrazine moiety but different ring structures
Uniqueness
2-Pyrrolidinone, 1-(4,5-dihydro-1-phenyl-1H-1,2,3-triazol-5-yl)- is unique due to its combination of a pyrrolidinone ring and a triazole ring, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
121318-95-4 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-(3-phenyl-4,5-dihydrotriazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H14N4O/c17-12-7-4-8-15(12)11-9-13-14-16(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
WENUAYIOWZPCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


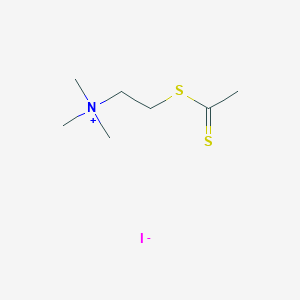
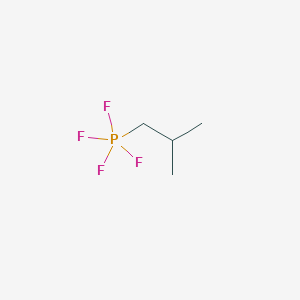
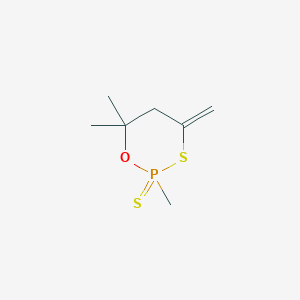
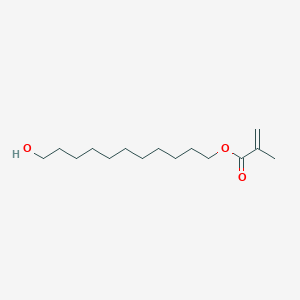
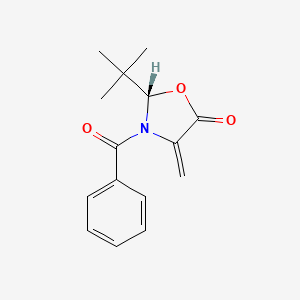
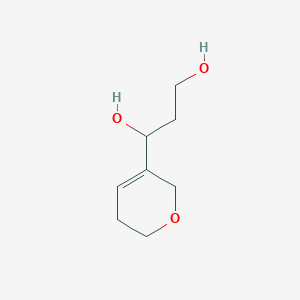


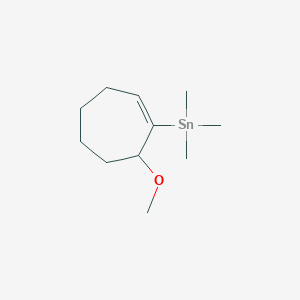
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
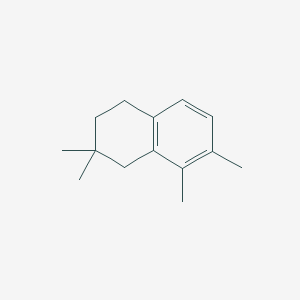
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
